Pheneturide
Overview
Description
Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant of the ureide class. It is conceptually formed in the body as a metabolic degradation product from phenobarbital. This compound has been used in the treatment of severe epilepsy, particularly when other less-toxic drugs have failed .
Mechanism of Action
Target of Action
Pheneturide, also known as 2-Phenylbutyrylurea, is an anticonvulsant drug .
Mode of Action
It is known that this compound may increase the central nervous system depressant (cns depressant) activities of other drugs . This suggests that this compound might work by enhancing the effects of other CNS depressants, thereby helping to control seizures.
Biochemical Pathways
It is suggested that this compound might inhibit the metabolism of other anticonvulsants, such as phenytoin . This could lead to increased levels of these drugs in the body, potentially enhancing their anticonvulsant effects.
Pharmacokinetics
This compound follows first-order kinetics in the dose range studied. Its half-life after single doses is 54 hours (range 31–90), and its total body clearance (100% nonrenal) is 2.6 liters/hour (range 1.73–3.59) . After repetitive administration, the half-life is 40 hours, but clearance remains unchanged because of a lower volume of distribution . Because of the long half-life, repetitive administration results in a continuous steady-state level, making this compound ideal for long-term use .
Biochemical Analysis
Biochemical Properties
Pheneturide interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is known to inhibit the metabolism and thus increase the levels of other anticonvulsants, such as phenytoin . The nature of these interactions is primarily inhibitory, affecting the metabolic pathways of other compounds .
Cellular Effects
This compound exerts effects on various types of cells and cellular processes . It influences cell function by altering the metabolic pathways of other anticonvulsants . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other anticonvulsants at the molecular level . It inhibits the metabolism of these compounds, leading to increased levels of anticonvulsants such as phenytoin . This can result in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that this compound follows first-order kinetics in the dose range studied .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that interact with other anticonvulsants . It inhibits the metabolism of these compounds, affecting their metabolic flux and metabolite levels .
Transport and Distribution
It is known to interact with other anticonvulsants, potentially affecting their localization or accumulation .
Subcellular Localization
Given its interactions with other anticonvulsants, it may be localized to areas where these compounds are found .
Chemical Reactions Analysis
Pheneturide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory reagents and conditions.
Scientific Research Applications
Pheneturide has been studied for its anticonvulsant properties and its ability to inhibit the metabolism of other anticonvulsants, such as phenytoin. It has been used in scientific research to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. In addition to its use in epilepsy treatment, this compound has been explored for its potential effects on the central nervous system and its interactions with other drugs .
Comparison with Similar Compounds
Pheneturide has a similar profile of anticonvulsant activity and toxicity relative to phenacemide. Both compounds are used in cases of severe epilepsy when other drugs have failed. this compound is unique in its ability to inhibit the metabolism of other anticonvulsants, making it particularly useful in combination therapies. Similar compounds include:
Phenacemide: Another anticonvulsant of the ureide class with similar activity and toxicity.
Phenobarbital: A barbiturate that can metabolize into this compound in the body.
Phenytoin: An anticonvulsant whose levels can be increased by this compound
Properties
IUPAC Name |
N-carbamoyl-2-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQSQHYDOFIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020612 | |
Record name | Ethylphenylacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-49-3, 6192-36-5, 6509-32-6 | |
Record name | Pheneturide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pheneturide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | l-Pheneturide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pheneturide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethylphenylacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylphenacemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETURIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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